1,3,5-Tris(butylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(butylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with three butylsulfanyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(butylsulfanyl)benzene typically involves the reaction of 1,3,5-tribromobenzene with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H3(Br)3+3C4H9SH→C6H3(SC4H9)3+3HBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(butylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: The major products are 1,3,5-Tris(butylsulfinyl)benzene or 1,3,5-Tris(butylsulfonyl)benzene, depending on the extent of oxidation.
Substitution: Products include nitro- or halogen-substituted derivatives of this compound.
Scientific Research Applications
1,3,5-Tris(butylsulfanyl)benzene has several applications in scientific research:
Materials Science:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be employed as a ligand in transition metal catalysis, facilitating various organic transformations.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(butylsulfanyl)benzene in its applications is primarily based on its ability to donate or accept electrons through the sulfanyl groups. This electron-donating property can stabilize transition states in catalytic reactions or enhance the reactivity of the benzene ring in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(tert-butylsulfanyl)benzene
- 1,3,5-Tris(methylsulfanyl)benzene
- 1,3,5-Tris(phenylsulfanyl)benzene
Uniqueness
1,3,5-Tris(butylsulfanyl)benzene is unique due to the presence of butylsulfanyl groups, which provide a balance between steric bulk and electron-donating ability. This makes it particularly useful in applications where moderate steric hindrance and strong electron-donating properties are desired.
Properties
CAS No. |
109970-51-6 |
---|---|
Molecular Formula |
C18H30S3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
1,3,5-tris(butylsulfanyl)benzene |
InChI |
InChI=1S/C18H30S3/c1-4-7-10-19-16-13-17(20-11-8-5-2)15-18(14-16)21-12-9-6-3/h13-15H,4-12H2,1-3H3 |
InChI Key |
PODVEWSPNJQIEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=CC(=C1)SCCCC)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.